Tetrabutylammonium Iodide

Catalog No.
S586556
CAS No.
311-28-4
M.F
C16H36N.I
C16H36IN
M. Wt
369.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium Iodide

CAS Number

311-28-4

Product Name

Tetrabutylammonium Iodide

IUPAC Name

tetrabutylazanium iodide

Molecular Formula

C16H36N.I
C16H36IN

Molecular Weight

369.37 g/mol

InChI

InChI=1S/C16H36N.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

DPKBAXPHAYBPRL-UHFFFAOYSA-M

SMILES

Array

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[I-]

The exact mass of the compound Tetrabutylammonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10414. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium Iodide (TBAI, CAS 311-28-4) is a premium quaternary ammonium salt widely procured as a lipophilic phase-transfer catalyst (PTC), a redox-active organocatalyst, and a specialized electrolyte. Unlike inorganic iodides (e.g., potassium iodide), TBAI features four bulky butyl chains that confer exceptional solubility in non-polar organic solvents, enabling homogeneous distribution of the highly nucleophilic and redox-active iodide anion . This dual functionality—combining deep organic solubility with the unique redox and leaving-group properties of iodide—makes TBAI a critical procurement choice for advanced oxidative couplings, electrochemical syntheses, and specialized phase-transfer reactions where standard bromides or inorganic iodides fail.

Procurement substitution of TBAI with cheaper quaternary ammonium halides (like TBAB or TBAC) or inorganic iodides (like KI) frequently results in process failure or severe yield degradation. While TBAB is a common PTC, the bromide anion lacks the low-potential redox activity of iodide, rendering it completely inert in TBAI-catalyzed oxidative cyclizations and cross-couplings [1]. Conversely, substituting TBAI with KI preserves the iodide chemistry but introduces severe mass-transfer limitations due to KI's poor solubility in organic solvents, leading to stalled reactions or phase separation issues in advanced synthetic workflows [2].

Superior Yield in Organic Electrosynthesis via Enhanced Solubility

In the electrolytic cross-coupling of isatin and hydroxylamine in DMSO, TBAI demonstrates significant superiority over both inorganic iodides and organic bromides. Using TBAI as the electrolyte and redox mediator achieved an 82% yield, outperforming KI (69% yield) due to the lipophilic tetrabutylammonium cation ensuring uniform iodide distribution without solubility limits[1]. Crucially, substituting TBAI with TBAB resulted in 0% product formation, proving that bromide cannot replicate the essential redox mediation provided by the iodide anion in this system [1].

Evidence DimensionProduct yield in electrolytic cross-coupling
Target Compound Data82% yield (TBAI)
Comparator Or Baseline69% yield (KI) and 0% yield (TBAB)
Quantified Difference+13% yield vs KI; +82% yield vs TBAB
ConditionsConstant current (10 mA), Pt/Pt electrodes, DMSO solvent, 120 °C

Buyers scaling electrochemical organic syntheses must select TBAI to prevent the severe solubility bottlenecks of KI and the complete redox failure of TBAB.

Exclusive Catalytic Viability in Oxidative Epoxidations

TBAI functions as a unique, metal-free redox catalyst in the oxidative intramolecular cyclization of 1-(2-hydroxyphenyl)butane-1,3-diones to epoxyflavanones. At a 10 mol% loading with tert-butyl hydroperoxide (TBHP), TBAI delivered an 85% isolated yield [1]. When TBAI was replaced with TBAB or TBAC under identical conditions, the reaction was virtually nonviable, yielding <5% of the target product [1]. This dramatic difference highlights TBAI's exclusive ability to generate the necessary active iodine intermediates for the epoxidation cycle.

Evidence DimensionIsolated yield of 2,3-epoxyflavanone
Target Compound Data85% yield (TBAI)
Comparator Or Baseline<5% yield (TBAB or TBAC)
Quantified Difference>80% absolute yield increase over bromide/chloride analogs
Conditions10 mol% catalyst, TBHP oxidant, DCE solvent, room temperature, 72 h

For metal-free oxidative cyclizations, procuring TBAI is mandatory, as cheaper chloride or bromide salts are catalytically dead in these specific redox pathways.

Enabling Metal-Free Diaminoalkene Synthesis via C-N Coupling

In the direct oxidative coupling of enamines and electron-deficient amines, the TBAI/TBHP system acts as a highly efficient, transition-metal-free catalytic platform. For the synthesis of substituted diaminoalkenes, TBAI achieved up to a 95% yield within 10 minutes for optimized substrates [1]. Direct substitution attempts using TBAB, TBAC, or even molecular iodine (I2) resulted in no desired product formation[1]. The unique soft nucleophilicity and redox cycling capability of the TBAI ion pair is strictly required to drive this C-N bond formation.

Evidence DimensionYield of coupled diaminoalkene product
Target Compound DataUp to 95% yield (TBAI)
Comparator Or Baseline0% yield (TBAB, TBAC, I2)
Quantified DifferenceComplete enablement (95% vs 0%)
ConditionsTBAI (0.3 equiv), TBHP (5.0 equiv), DMF solvent, 100 °C

Process chemists developing transition-metal-free C-N coupling routes cannot substitute TBAI with other phase-transfer catalysts without facing total reaction failure.

Accelerated Kinetics in Solid-Liquid Phase-Transfer Alkylations

In the ultrasound-assisted synthesis of N-aryl indoles via solid-liquid phase-transfer catalysis (SL-PTC), the choice of the quaternary ammonium counterion significantly dictates the reaction rate. Comparative kinetic studies established the catalytic reactivity order as TBAI > TBAB > TBAC [1]. The softer, highly polarizable, and more oleophilic iodide anion in TBAI facilitates superior interfacial transfer and nucleophilic exchange compared to the harder bromide and chloride anions, directly accelerating the conversion rates in multiphase systems [1].

Evidence DimensionOrder of catalytic reactivity (reaction rate)
Target Compound DataHighest reaction rate (TBAI)
Comparator Or BaselineSlower rates (TBAB, TBAC)
Quantified DifferenceReactivity order: I− > Br− > Cl−
ConditionsUltrasound irradiation (28 kHz), solid-liquid biphasic system

When cycle time and throughput are critical in multiphase alkylations, upgrading from TBAB to TBAI provides a measurable kinetic advantage due to superior anion lipophilicity.

Transition-Metal-Free Oxidative Couplings

TBAI is the definitive choice for mediating C-N and C-O bond formations (e.g., diaminoalkenes, epoxyflavanones) where the iodide anion acts as an essential, low-potential redox catalyst, a mechanism inaccessible to TBAB or TBAC [1].

Organic Electrosynthesis

Ideal for use as a supporting electrolyte and redox mediator in non-polar or aprotic solvents (like DMSO) where inorganic salts like KI suffer from severe solubility limitations and mass-transfer bottlenecks [2].

Advanced Solid-Liquid Phase Transfer Catalysis (SL-PTC)

The optimal catalyst for accelerating sluggish multiphase alkylations and nucleophilic substitutions, leveraging the superior oleophilicity and leaving-group ability of the iodide anion compared to standard bromides[3].

Physical Description

White hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

369.18925 Da

Monoisotopic Mass

369.18925 Da

Heavy Atom Count

18

UNII

6M53DT4JNG

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 295 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (68.47%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (84.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

311-28-4

Wikipedia

Tetra-n-butylammonium_iodide

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, iodide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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